5-{[(3-chloro-4-methoxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
The compound 5-{[(3-chloro-4-methoxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic molecule featuring a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-chloro-4-methoxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. One common route includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Aminomethyl Group: The benzimidazole core is then reacted with formaldehyde and the appropriate amine (3-chloro-4-methoxyaniline) in a Mannich reaction to introduce the aminomethyl group.
Methylation: The final step involves methylation of the benzimidazole nitrogen atoms using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding quinones.
Reduction: Reduction reactions can target the nitro group (if present) or the benzimidazole ring, leading to various reduced forms.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under controlled conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or reduced benzimidazole derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways. This makes it a candidate for studying cellular processes and developing new therapeutic agents.
Medicine
In medicinal chemistry, 5-{[(3-chloro-4-methoxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stable and reactive nature.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. It binds to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
5-{[(3-chloro-4-methoxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: shares similarities with other benzimidazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloro-4-methoxyphenyl group enhances its binding affinity to certain biological targets, making it a more potent inhibitor compared to other benzimidazole derivatives.
This compound , its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C17H18ClN3O2 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
5-[(3-chloro-4-methoxyanilino)methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C17H18ClN3O2/c1-20-14-6-4-11(8-15(14)21(2)17(20)22)10-19-12-5-7-16(23-3)13(18)9-12/h4-9,19H,10H2,1-3H3 |
InChI Key |
JAUDQFJXFKHMRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC3=CC(=C(C=C3)OC)Cl)N(C1=O)C |
Origin of Product |
United States |
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